2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene
Overview
Description
2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to a butene chain, which is further substituted with a 3,4-dimethoxyphenyl group. The presence of both bromine and methoxy groups imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the bromination of 4-(3,4-dimethoxyphenyl)-1-butene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the double bond or the bromine atom can yield different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-(3,4-dimethoxyphenyl)-1-butene derivatives with various nucleophiles.
Oxidation: Formation of 4-(3,4-dimethoxyphenyl)-1-butene-1-ol or 4-(3,4-dimethoxyphenyl)-1-butanal.
Reduction: Formation of 2-bromo-4-(3,4-dimethoxyphenyl)butane or 4-(3,4-dimethoxyphenyl)-1-butene.
Scientific Research Applications
2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene depends on its interaction with molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3,4-dimethoxyphenyl)butane: Similar structure but lacks the double bond, leading to different reactivity and applications.
4-(3,4-Dimethoxyphenyl)-1-butene: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-4-(3,4-dimethoxyphenyl)-1-butanal: Contains an aldehyde group instead of the double bond, leading to different chemical behavior.
Uniqueness
2-Bromo-4-(3,4-dimethoxyphenyl)-1-butene is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEHRNOZFPFPQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254038 | |
Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-36-4 | |
Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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